molecular formula C19H22N4S B2595364 N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide CAS No. 117067-53-5

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide

Cat. No.: B2595364
CAS No.: 117067-53-5
M. Wt: 338.47
InChI Key: FBEMLILGZUTPBV-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a hexyl chain and a benzenecarbothioamide group, which imparts unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide typically involves the reaction of 1H-1,2,3-benzotriazole with hexylamine and benzenecarbothioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Preparation of 1-(1H-1,2,3-Benzotriazol-1-yl)hexylamine by reacting 1H-1,2,3-benzotriazole with hexylamine in the presence of a suitable solvent and catalyst.

    Step 2: Formation of this compound by reacting 1-(1H-1,2,3-Benzotriazol-1-yl)hexylamine with benzenecarbothioyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The thioamide group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features.

    1-(1H-1,2,3-Benzotriazol-1-yl)hexylamine: A precursor in the synthesis of the target compound.

    Benzenecarbothioamide: Another related compound with a thioamide group.

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide is unique due to the combination of the benzotriazole moiety and the benzenecarbothioamide group, which imparts distinct physicochemical properties and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)hexyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-2-3-5-14-18(20-19(24)15-10-6-4-7-11-15)23-17-13-9-8-12-16(17)21-22-23/h4,6-13,18H,2-3,5,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEMLILGZUTPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(NC(=S)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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